Cas no 1173471-71-0 ((2E)-3-{2-Methoxy-5-(methoxycarbonyl)oxyphenyl}acrylic acid)
(2E)-3-{2-Methoxy-5-(methoxycarbonyl)oxyphenyl}acrylic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(2-Methoxy-5-((methoxycarbonyl)oxy)phenyl)acrylic acid
- (2E)-3-{2-Methoxy-5-(methoxycarbonyl)oxyphenyl}acrylic acid
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- Inchi: 1S/C12H12O6/c1-16-10-5-4-9(18-12(15)17-2)7-8(10)3-6-11(13)14/h3-7H,1-2H3,(H,13,14)
- InChI Key: NWUGLVMUXXELDX-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC(=CC=1C=CC(=O)O)OC(=O)OC
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 6
- Complexity: 325
- Topological Polar Surface Area: 82.1
(2E)-3-{2-Methoxy-5-(methoxycarbonyl)oxyphenyl}acrylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E130830-500mg |
(2E)-3-{2-Methoxy-5-[(methoxycarbonyl)oxy]phenyl}acrylic acid |
1173471-71-0 | 500mg |
$ 235.00 | 2022-06-05 | ||
| TRC | E130830-1000mg |
(2E)-3-{2-Methoxy-5-[(methoxycarbonyl)oxy]phenyl}acrylic acid |
1173471-71-0 | 1g |
$ 390.00 | 2022-06-05 | ||
| TRC | E130830-2000mg |
(2E)-3-{2-Methoxy-5-[(methoxycarbonyl)oxy]phenyl}acrylic acid |
1173471-71-0 | 2g |
$ 615.00 | 2022-06-05 | ||
| Key Organics Ltd | VS-01368-0.5g |
(2E)-3-{2-methoxy-5-[(methoxycarbonyl)oxy]phenyl}prop-2-enoic acid |
1173471-71-0 | >90% | 0.5g |
£394.00 | 2025-02-08 | |
| Key Organics Ltd | VS-01368-1g |
(2E)-3-{2-methoxy-5-[(methoxycarbonyl)oxy]phenyl}prop-2-enoic acid |
1173471-71-0 | >90% | 1g |
£624.00 | 2025-02-08 | |
| Key Organics Ltd | VS-01368-5g |
(2E)-3-{2-methoxy-5-[(methoxycarbonyl)oxy]phenyl}prop-2-enoic acid |
1173471-71-0 | >90% | 5g |
£2305.00 | 2025-02-08 | |
| A2B Chem LLC | AI11026-500mg |
(2E)-3-(2-Methoxy-5-[(methoxycarbonyl)oxy]phenyl)acrylic acid |
1173471-71-0 | >95% | 500mg |
$412.00 | 2024-04-20 | |
| A2B Chem LLC | AI11026-1g |
(2E)-3-(2-Methoxy-5-[(methoxycarbonyl)oxy]phenyl)acrylic acid |
1173471-71-0 | >95% | 1g |
$439.00 | 2024-04-20 |
(2E)-3-{2-Methoxy-5-(methoxycarbonyl)oxyphenyl}acrylic acid Related Literature
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
Additional information on (2E)-3-{2-Methoxy-5-(methoxycarbonyl)oxyphenyl}acrylic acid
Introduction to (2E)-3-{2-Methoxy-5-(methoxycarbonyl)oxyphenyl}acrylic Acid (CAS No. 1173471-71-0)
(2E)-3-{2-Methoxy-5-(methoxycarbonyl)oxyphenyl}acrylic acid, identified by its CAS number 1173471-71-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of acrylic acids, which are widely recognized for their versatile applications in synthetic chemistry, material science, and medicinal chemistry. The unique structural features of this molecule, particularly its phenyl ring substituted with methoxy and methoxycarbonyl groups, make it a valuable intermediate in the synthesis of various bioactive molecules.
The< strong>phenyl ring in (2E)-3-{2-Methoxy-5-(methoxycarbonyl)oxyphenyl}acrylic acid is a critical component that influences its chemical reactivity and biological properties. The presence of< strong>methoxy and< strong>methoxycarbonyl groups introduces polar functionalities, enhancing its solubility in polar solvents and facilitating further derivatization. These substituents also contribute to the molecule's ability to participate in various organic reactions, such as esterification, amidation, and coupling reactions, which are essential in drug development.
In recent years, there has been a growing interest in the development of novel pharmaceutical agents derived from acrylic acid derivatives. The< strong>acrylic acid moiety is particularly noteworthy due to its role as a precursor in the synthesis of non-peptide drugs, which have shown promise in treating a variety of diseases, including cancer and inflammatory disorders. The structural motif of (2E)-3-{2-Methoxy-5-(methoxycarbonyl)oxyphenyl}acrylic acid makes it an attractive candidate for further exploration in this context.
One of the most compelling aspects of this compound is its potential application in the synthesis of small-molecule inhibitors targeting specific biological pathways. For instance, research has indicated that acrylic acid derivatives can interfere with enzyme activity by competing with natural substrates or by inducing conformational changes in protein structures. The< strong>2-methoxy and< strong>5-(methoxycarbonyl)oxy substituents on the phenyl ring may provide selective binding interactions with biological targets, making this compound a promising lead compound for drug discovery.
The chemical synthesis of (2E)-3-{2-Methoxy-5-(methoxycarbonyl)oxyphenyl}acrylic acid involves multi-step reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include the esterification of phenolic compounds followed by elimination reactions to form the double bond characteristic of acrylic acids. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been employed to introduce the methoxy and methoxycarbonyl groups with high precision.
The pharmacological properties of this compound have been studied extensively in academic and industrial research settings. Preliminary findings suggest that derivatives of (2E)-3-{2-Methoxy-5-(methoxycarbonyl)oxyphenyl}acrylic acid exhibit inhibitory effects on certain enzymes implicated in disease pathways. For example, modifications to the phenyl ring have been shown to enhance binding affinity to target proteins, potentially leading to more effective therapeutic agents.
The< strong>molecular structure of (2E)-3-{2-Methoxy-5-(methoxycarbonyl)oxyphenyl}acrylic acid also makes it a valuable tool for studying molecular interactions at the atomic level. Computational chemistry methods, such as molecular dynamics simulations and quantum mechanical calculations, have been utilized to predict how this compound might interact with biological targets. These studies provide insights into the binding mechanisms and can guide the design of more potent analogs.
In addition to its pharmaceutical applications, (2E)-3-{2-Methoxy-5-(methoxycarbonyl)oxyphenyl}acrylic acid has potential uses in material science. Acrylic acid derivatives are known for their ability to form polymers with desirable mechanical properties, making them suitable for coatings, adhesives, and other industrial applications. The unique functional groups present in this compound could further enhance these properties, leading to novel materials with enhanced performance characteristics.
The regulatory landscape for compounds like (2E)-3-{2-Methoxy-5-(methoxycarbonyl)oxyphenyl}acrylic acid is generally favorable for research purposes. However, it is essential for researchers to adhere to good laboratory practices and safety protocols when handling this substance. Proper storage conditions and handling procedures must be followed to ensure both worker safety and the integrity of experimental results.
The future prospects for (2E)-3-{2-Methoxy-5-(methoxycarbonyl)oxyphenyl}acrylic acid are promising, given its versatile structural features and potential applications. Ongoing research aims to explore new synthetic pathways that improve yield and reduce costs while maintaining high purity standards. Additionally, collaborations between academic institutions and pharmaceutical companies could accelerate the translation of laboratory findings into clinical applications.
In conclusion, (2E)-3-{2-Methoxy-5-(methoxycarbonyl) oxyphenyl}acrylic acid (CAS No. 1173471-71-0) is a multifunctional compound with significant potential in pharmaceuticals and materials science. Its unique molecular structure provides opportunities for innovation across multiple disciplines, making it a subject of intense scientific interest. As research continues to uncover new applications for this compound, its importance in advancing scientific knowledge is likely to grow.
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